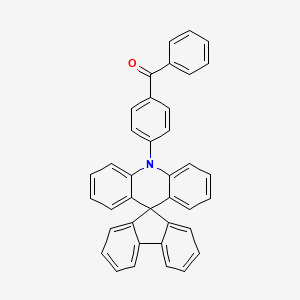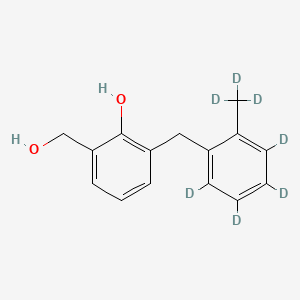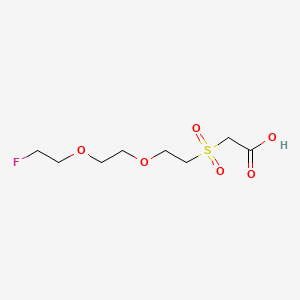
Nemadipine B-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nemadipine B-d10 is a deuterated form of Nemadipine B, a calcium channel blocker. It is primarily used in scientific research due to its unique properties and stability. The compound has the molecular formula C₁₉H₁₁D₁₀Cl₂NO₄ and a molecular weight of 408.34 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nemadipine B-d10 can be synthesized through a solvent-free protocol using an In–SiO₂ composite as a heterogeneous Lewis acid catalyst in the multicomponent Hantzsch synthesis of symmetrical and non-symmetrical 1,4-dihydropyridines . This method involves the reaction of appropriate starting materials under specific conditions to yield the desired deuterated product.
Industrial Production Methods
The industrial production of this compound involves the sourcing of high-purity starting materials and the application of optimized reaction conditions to ensure the consistent quality and yield of the compound. The production process is typically carried out in specialized facilities equipped to handle the specific requirements of deuterated compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Nemadipine B-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the chemical structure of this compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified forms of the original compound.
Wissenschaftliche Forschungsanwendungen
Nemadipine B-d10 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Employed in biological studies to investigate the effects of calcium channel blockers on cellular processes.
Medicine: Utilized in pharmacological research to explore potential therapeutic applications and drug interactions.
Industry: Applied in the development of new materials and chemical processes.
Wirkmechanismus
Nemadipine B-d10 exerts its effects by blocking calcium channels, specifically targeting the voltage-gated L-type calcium channels. This action prevents the influx of calcium ions into cells, thereby inhibiting calcium-dependent processes such as muscle contraction and neurotransmitter release . The compound’s mechanism of action involves stabilizing the inactive conformation of these channels, reducing their activity and subsequent physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nimodipine: Another calcium channel blocker with similar properties but different molecular structure and applications.
Nifedipine: A related compound used in the treatment of hypertension and angina.
Amlodipine: A long-acting calcium channel blocker used in cardiovascular medicine.
Uniqueness
Nemadipine B-d10 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise studies in scientific research. The presence of deuterium atoms in place of hydrogen atoms can lead to differences in reaction kinetics and metabolic pathways, making it a valuable tool for researchers .
Eigenschaften
Molekularformel |
C19H21Cl2NO4 |
|---|---|
Molekulargewicht |
408.3 g/mol |
IUPAC-Name |
bis(1,1,2,2,2-pentadeuterioethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H21Cl2NO4/c1-5-25-18(23)14-10(3)22-11(4)15(19(24)26-6-2)16(14)12-8-7-9-13(20)17(12)21/h7-9,16,22H,5-6H2,1-4H3/i1D3,2D3,5D2,6D2 |
InChI-Schlüssel |
BLLWOXSSRQPDAT-JKSUIMTKSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC([2H])([2H])C([2H])([2H])[2H])C)C |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OCC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-](/img/structure/B12416803.png)


![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide](/img/structure/B12416818.png)
![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)


